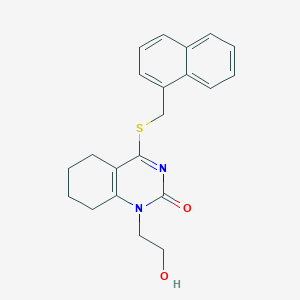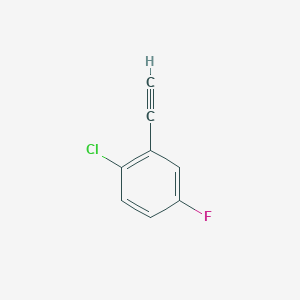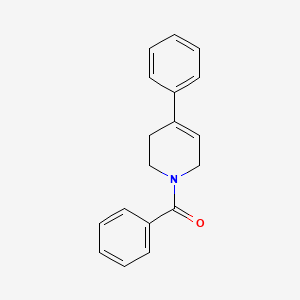
1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine” seems to be a derivative of tetrahydropyridine . Tetrahydropyridines are of interest as they have been identified in both natural products and synthetic pharmaceutical agents .
Molecular Structure Analysis
A related compound, “isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (IDPC)”, was synthesized and characterized via spectroscopic techniques . The molecule crystallized in the centrosymmetric triclinic space group .Chemical Reactions Analysis
While specific chemical reactions involving “1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine” are not available, tetrahydropyridines have been studied for their reactivity .科学研究应用
Neurological Research
MPTP is a piperidine derivative and dopaminergic neurotoxin that is useful in neurological research. It has been used to establish Parkinson’s disease models in animals by causing selective destruction of dopaminergic neurons in the substantia nigra of the brain .
Study of Neurochemical Deficits
Researchers have used MPTP to study behavioral disorders related to neurochemical deficits. This includes examining the distribution of neuropeptides in the nervous system and their role in behavior .
Neuroprotection and Neuroinflammation
MPTP has been utilized to study the effects of treadmill exercise on neuroprotection and neuroinflammation, providing insights into how physical activity may influence neurological health .
Oxidative Stress
The metabolism of MPTP to 1-methyl-4-phenylpyridine (MPP+) can lead to free radical production in vivo, which is associated with oxidative stress and neuronal damage .
作用机制
Target of Action
The primary target of 1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.
Mode of Action
1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine is metabolized into a toxic cation, 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is taken up by dopaminergic neurons where it causes free radical production and leads to oxidative stress . This interaction with its target results in the disruption of normal cellular functions.
Pharmacokinetics
It is known that the compound is lipophilic, allowing it to cross theblood-brain barrier . Once in the brain, it is metabolized into MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells .
Result of Action
The result of the compound’s action is the destruction of dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . This leads to a decrease in the production of dopamine, causing symptoms similar to those seen in Parkinson’s disease .
Action Environment
The action of 1-Benzoyl-4-phenyl-1,2,3,6-tetrahydropyridine can be influenced by various environmental factors. For instance, the presence of MAO-B in glial cells is crucial for the metabolism of the compound into its active form, MPP+ . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, suggesting that factors affecting this barrier could influence the compound’s action .
属性
IUPAC Name |
phenyl-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(17-9-5-2-6-10-17)19-13-11-16(12-14-19)15-7-3-1-4-8-15/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFUXJHCOAYGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-phenyl-1,2,5,6-tetrahydropyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)
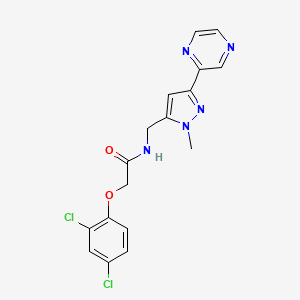
![N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2908127.png)
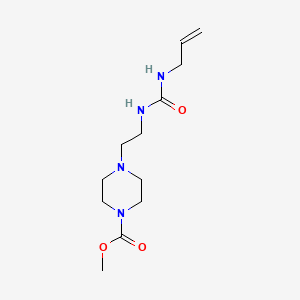
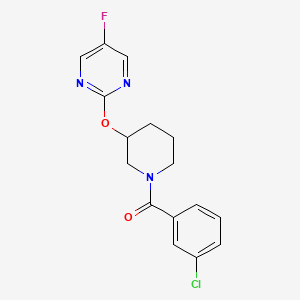
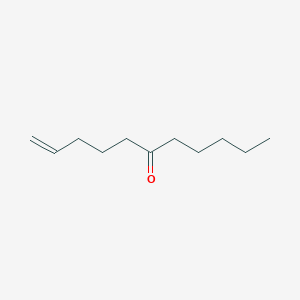
![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2908134.png)
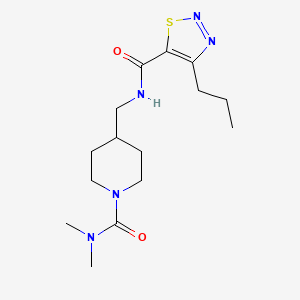
![3-[(2-Aminoethyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione hydrochloride](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
![6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2908140.png)
